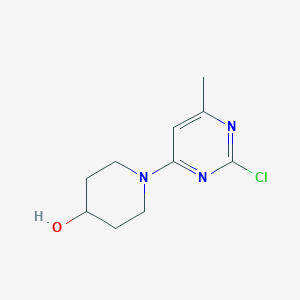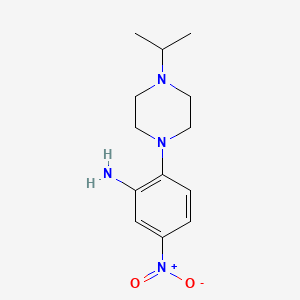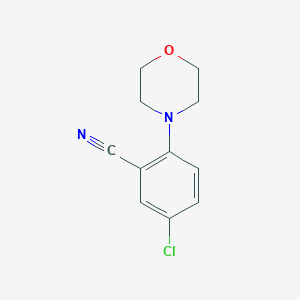
5-Chloro-2-(4-morpholinyl)benzonitrile
Overview
Description
5-Chloro-2-(4-morpholinyl)benzonitrile: is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitrile group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrile Formation: The synthesis of 5-Chloro-2-(4-morpholinyl)benzonitrile typically begins with the chlorination of 2-aminobenzonitrile. The nitrile group can be introduced via a Sandmeyer reaction, where the amino group is replaced by a nitrile group using copper(I) cyanide.
Morpholine Substitution: The introduction of the morpholine ring can be achieved through nucleophilic aromatic substitution. This involves reacting 5-chloro-2-bromobenzonitrile with morpholine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: Post-reaction, the compound is purified using techniques like recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitrile and chlorine groups.
Oxidation and Reduction: While the nitrile group is relatively stable, the morpholine ring can undergo oxidation to form N-oxides under strong oxidizing conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of morpholine N-oxides.
Hydrolysis: Formation of 5-chloro-2-(4-morpholinyl)benzamide or 5-chloro-2-(4-morpholinyl)benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-(4-morpholinyl)benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 5-Chloro-2-(4-morpholinyl)benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the morpholine ring, making it less versatile in medicinal applications.
5-Chloro-2-methylbenzonitrile: Contains a methyl group instead of a morpholine ring, affecting its reactivity and applications.
2-Amino-4-chlorobenzonitrile: Contains an amino group, making it more reactive in nucleophilic substitution reactions.
Uniqueness
5-Chloro-2-(4-morpholinyl)benzonitrile is unique due to the presence of both a nitrile group and a morpholine ring
Properties
IUPAC Name |
5-chloro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZBFSSQJBUGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283447 | |
| Record name | 5-Chloro-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78252-13-8 | |
| Record name | 5-Chloro-2-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78252-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



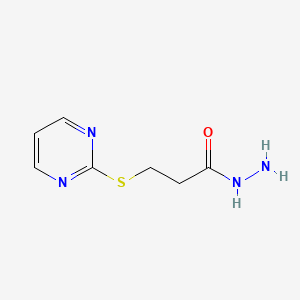
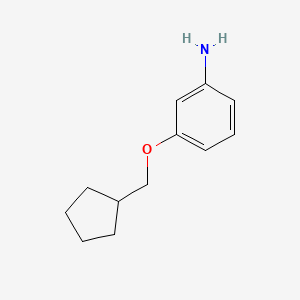




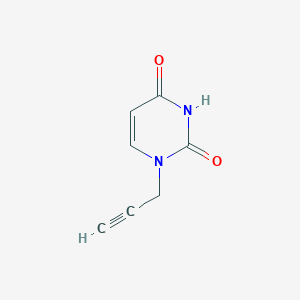
![3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B7866277.png)
